4-Ethoxy-2-formylphenyl acetate
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Overview
Description
4-Ethoxy-2-formylphenyl acetate, also known as 4-Acetoxy-3-ethoxybenzaldehyde, is an organic compound with the molecular formula C11H12O4. It is a derivative of benzaldehyde, featuring an ethoxy group at the 2-position and an acetoxy group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-formylphenyl acetate can be achieved through several methods. One common approach involves the acetylation of 4-ethoxybenzaldehyde using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-formylphenyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: 4-Ethoxy-2-carboxyphenyl acetate.
Reduction: 4-Ethoxy-2-hydroxymethylphenyl acetate.
Substitution: 4-Ethoxy-2-methoxyphenyl acetate.
Scientific Research Applications
4-Ethoxy-2-formylphenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-formylphenyl acetate involves its interaction with various molecular targets. The formyl group can undergo nucleophilic addition reactions, while the acetoxy group can participate in ester hydrolysis. These reactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenyl acetate: Lacks the ethoxy group, making it less hydrophobic.
4-Ethoxybenzaldehyde: Lacks the acetoxy group, affecting its reactivity.
4-Acetoxybenzaldehyde: Lacks the ethoxy group, altering its solubility properties.
Uniqueness
4-Ethoxy-2-formylphenyl acetate is unique due to the presence of both ethoxy and acetoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility in organic solvents and its reactivity in various chemical transformations .
Properties
CAS No. |
138116-08-2 |
---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(4-ethoxy-2-formylphenyl) acetate |
InChI |
InChI=1S/C11H12O4/c1-3-14-10-4-5-11(15-8(2)13)9(6-10)7-12/h4-7H,3H2,1-2H3 |
InChI Key |
BCVGMKBXKLJOFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OC(=O)C)C=O |
Origin of Product |
United States |
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